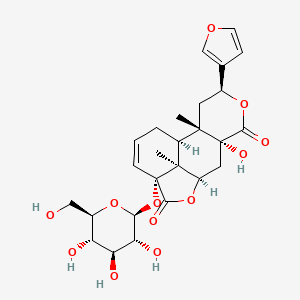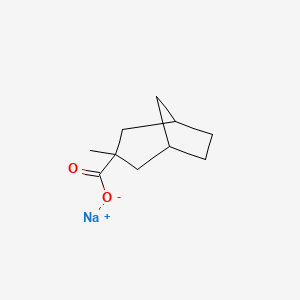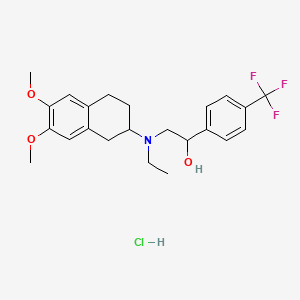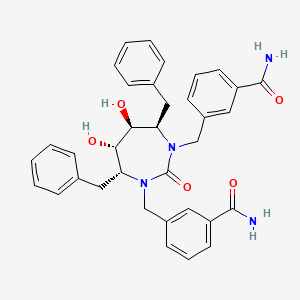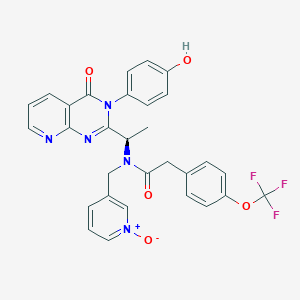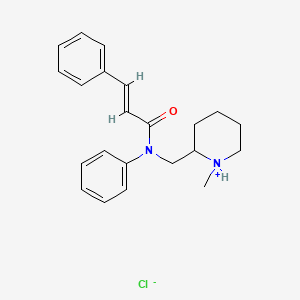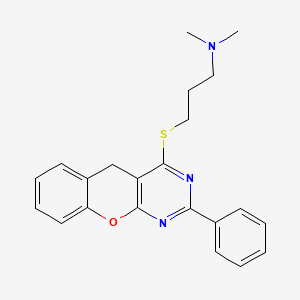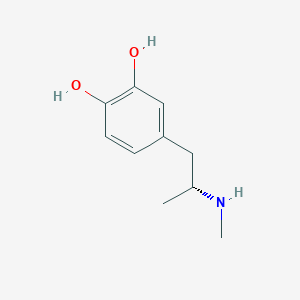
1,2-Benzenediol, 4-((2R)-2-(methylamino)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxymethamphetamine ®- involves several steps. One common method includes the reduction of 3,4-dihydroxyphenylacetone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon in the presence of hydrogen gas to reduce the precursor compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dihydroxymethamphetamine ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, ethanol, water.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms depending on the specific reducing agent used.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,4-dihydroxymethamphetamine ®- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its potential use in treating neurological disorders due to its interaction with dopamine and serotonin pathways.
Industry: Utilized in the synthesis of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3,4-dihydroxymethamphetamine ®- involves its interaction with neurotransmitter systems in the brain. It primarily targets dopamine and serotonin pathways, influencing their release and reuptake. This interaction leads to various physiological effects, including mood alteration and increased alertness. The compound’s effects are mediated through binding to specific receptors and modulating intracellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-dihydroxyphenylalanine (L-DOPA): A precursor to dopamine used in the treatment of Parkinson’s disease.
Methamphetamine: A stimulant with a similar structure but different functional groups and effects.
Dopamine: A neurotransmitter with a similar core structure but distinct biological roles.
Uniqueness
3,4-dihydroxymethamphetamine ®- is unique due to its specific stereochemistry and its dual hydroxyl groups on the aromatic ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
20521-19-1 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
4-[(2R)-2-(methylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c1-7(11-2)5-8-3-4-9(12)10(13)6-8/h3-4,6-7,11-13H,5H2,1-2H3/t7-/m1/s1 |
Clave InChI |
NTCPGTZTPGFNOM-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CC1=CC(=C(C=C1)O)O)NC |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


